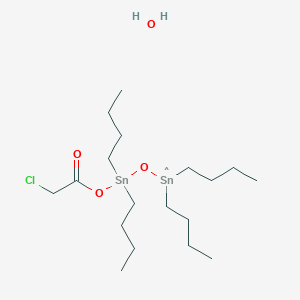![molecular formula C12H15NSSi B14652050 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine CAS No. 51459-68-8](/img/structure/B14652050.png)
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is a heterocyclic compound that features both a thiophene and a pyridine ring. The presence of the trimethylsilyl group on the thiophene ring adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide then generates the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be crucial.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyridine ring.
Substitution: Both the thiophene and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Trimethylsilyl cyanide (TMSCN) is commonly used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Applications De Recherche Scientifique
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mécanisme D'action
The mechanism of action for 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine involves its interaction with molecular targets through its heterocyclic rings. The trimethylsilyl group can influence the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or electron transport in materials science .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but lacks the thiophene ring.
2-(Tributylstannyl)thiophene: Contains a thiophene ring but with a tributylstannyl group instead of trimethylsilyl.
3-(Trimethylsilyl)pyridine-4-carbonitrile: Similar pyridine structure with a different substituent.
Uniqueness
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is unique due to the combination of the thiophene and pyridine rings with a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
51459-68-8 |
|---|---|
Formule moléculaire |
C12H15NSSi |
Poids moléculaire |
233.41 g/mol |
Nom IUPAC |
trimethyl-(2-pyridin-2-ylthiophen-3-yl)silane |
InChI |
InChI=1S/C12H15NSSi/c1-15(2,3)11-7-9-14-12(11)10-6-4-5-8-13-10/h4-9H,1-3H3 |
Clé InChI |
QCIFVIPBCMMJKS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=C(SC=C1)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


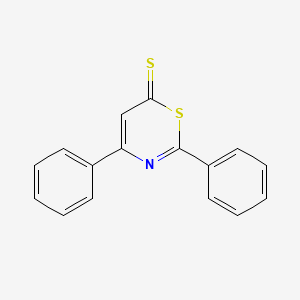
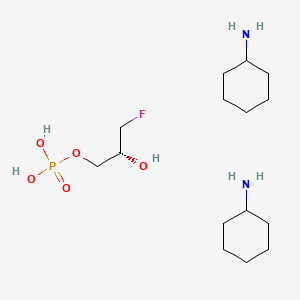
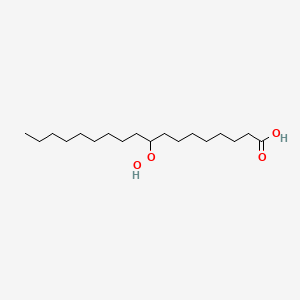
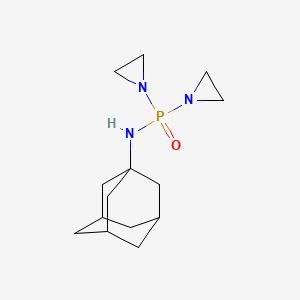


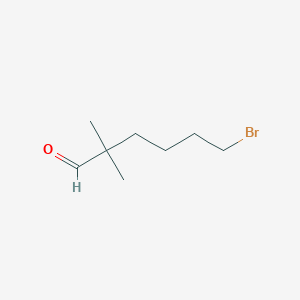
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)

![4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine](/img/structure/B14652048.png)

![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
